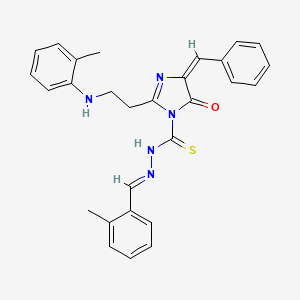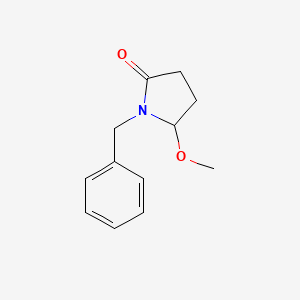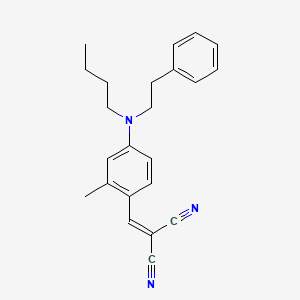
Antibiotic 593A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic 593A is a natural product known for its potent antitumor properties. It belongs to the class of alkylating agents, which are compounds that can introduce alkyl groups into biologically active molecules, thereby modifying their function. This compound has shown significant promise in the treatment of certain cancers, although it is also associated with some side effects .
Preparation Methods
The synthesis of Antibiotic 593A involves several steps, starting from piperazinedione derived from (S)-asparagine. One of the key intermediates in its synthesis is (S)-3-hydroxypiperidine. The preparation of this intermediate involves a β-lactam intermediate, which is a popular approach among researchers . Another synthetic strategy involves starting from 2,3-diaminopropionic acid, which is then converted into various derivatives .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Antibiotic 593A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Antibiotic 593A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Antibiotic 593A involves the formation of a highly reactive aziridinium ion, which can alkylate DNA. This alkylation leads to the formation of covalent adducts with DNA bases, resulting in DNA strand cleavage and ultimately cell death. The primary molecular targets of this compound are the guanine bases in DNA .
Comparison with Similar Compounds
Antibiotic 593A is similar to other alkylating agents such as mechlorethamine and chlorambucil. it is unique in its ability to form bicyclic aziridinium ions, which are more reactive than the intermediates formed by other alkylating agents. Other similar compounds include azinomycins and mitomycins, which also have alkylating properties but differ in their specific structures and mechanisms of action .
Properties
CAS No. |
41871-93-6 |
|---|---|
Molecular Formula |
C14H22Cl2N4O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21)/t7-,8-,9+,10+,11-,12-/m0/s1 |
InChI Key |
GVATXFBCMPDLPO-URIQBSJHSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl |
Canonical SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
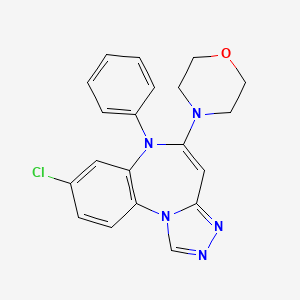

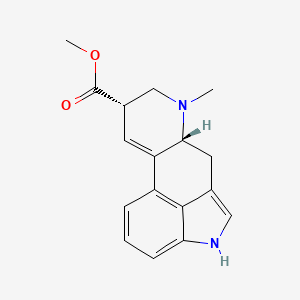
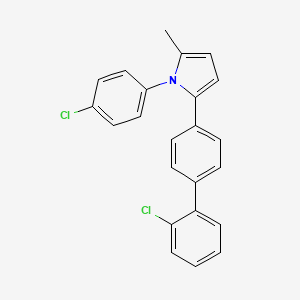
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
